trans-2-Vinyl-1,3-dioxan-5-ol

Description

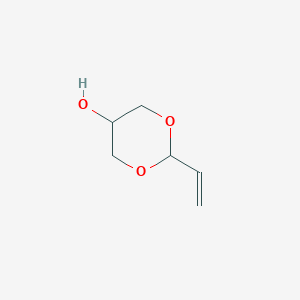

Structure

3D Structure

Properties

CAS No. |

16081-29-1 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-ethenyl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |

InChI Key |

RCORSHSFJCXHTF-UHFFFAOYSA-N |

SMILES |

C=CC1OCC(CO1)O |

Canonical SMILES |

C=CC1OCC(CO1)O |

Other CAS No. |

16081-29-1 16081-28-0 |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1,3 Dioxane Systems, with Relevance to Trans 2 Vinyl 1,3 Dioxan 5 Ol

Intrinsic Conformation of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, serves as a fundamental model for stereochemical studies. mdpi.com Its conformational landscape is primarily dictated by the interplay of torsional strain, steric interactions, and electronic effects.

Chair Conformation Preference and Energetic Considerations

Like its carbocyclic analog, cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.debrainly.com This chair form is significantly more stable than other potential conformations such as the boat or twist-boat. researchgate.netacs.org Computational studies have shown that the chair conformer of 1,3-dioxane is substantially lower in energy than the 2,5-twist conformer, with calculated energy differences of approximately 4.67-5.19 kcal/mol. researchgate.net The energy barrier for the interconversion between the chair and the 2,5-twist conformer is around 9.73 kcal/mol. researchgate.net The greater instability of the boat or skew-boat forms in 1,3-dioxane compared to cyclohexane is attributed to the more compact nature of the dioxane molecule, which increases transannular interactions. psu.edu

| Conformer Comparison | Energy Difference (kcal/mol) | Source |

| Chair vs. 2,5-Twist | 4.67 - 5.19 | researchgate.net |

| Chair vs. 1,4-Twist | ~6.7 - 6.8 | researchgate.net |

| Chair to 2,5-Twist Barrier | 9.73 | researchgate.net |

Impact of Heteroatoms on Conformational Parameters and Dynamics

The presence of two oxygen atoms in the 1,3-dioxane ring introduces significant changes to its geometry and conformational dynamics compared to cyclohexane. The C-O bond length is shorter than the C-C bond length, leading to a more "puckered" chair conformation. thieme-connect.de This altered geometry affects bond angles and torsional angles within the ring.

The oxygen heteroatoms also introduce electronic effects that influence conformational preferences. The lone pairs of electrons on the oxygen atoms play a crucial role in stereoelectronic interactions, such as the anomeric effect, which will be discussed in a later section. thieme-connect.de These heteroatoms and their associated electronic environment make 1,3-dioxanes valuable models for studying the influence of non-covalent interactions on molecular conformation. researchgate.net

Substituent Effects on Conformation and Stereoisomerism

The introduction of substituents onto the 1,3-dioxane ring dramatically influences its conformational equilibrium and can lead to the formation of various stereoisomers. The position and nature of these substituents dictate the most stable three-dimensional arrangement of the molecule.

Stereochemistry at C2 and C5 Positions of the Dioxane Ring

The C2 and C5 positions are common points of substitution in 1,3-dioxane derivatives, including trans-2-Vinyl-1,3-dioxan-5-ol (B103107). The relative orientation of substituents at these positions gives rise to cis and trans isomers. In the case of trans-2-Vinyl-1,3-dioxan-5-ol, the vinyl group at C2 and the hydroxyl group at C5 are on opposite sides of the ring. ontosight.ai

The conformational preference of substituents at C5 is largely governed by sterics, with a general preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. brainly.comresearchgate.net For a 5-hydroxy-1,3-dioxane, the chair conformation with an equatorial hydroxyl group is considered the most stable. brainly.com The stereochemistry of 2,5-disubstituted 1,3-dioxanes is readily studied as they can be equilibrated using acid catalysts, and their symmetry simplifies NMR analysis. psu.edu

Anomeric Effects in 2-Alkoxy-1,3-dioxanes

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, despite the potential for steric hindrance. thieme-connect.de This phenomenon is a result of a stabilizing stereoelectronic interaction, specifically the hyperconjugation between a lone pair of an oxygen atom in the ring and the antibonding σ* orbital of the C2-substituent bond (n_O -> σ*_C-X). semanticscholar.orgnih.gov

While the vinyl group in trans-2-Vinyl-1,3-dioxan-5-ol is not an alkoxy group, the principles of the anomeric effect are relevant. The preference for an axial or equatorial orientation of the vinyl group at C2 will be a balance between steric factors and potential stereoelectronic interactions. In many 2-substituted 1,3-dioxanes, the equatorial position is thermodynamically favored to minimize steric interactions. thieme-connect.de However, the anomeric effect can favor the axial position for electronegative substituents like alkoxy groups. thieme-connect.deacs.org The exact conformational preference of the vinyl group would require specific experimental or computational data for trans-2-Vinyl-1,3-dioxan-5-ol.

Analysis of Diaxial Interactions and Thermodynamic Favorability of Equatorial Substituents

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Axial substituents experience steric repulsion with the other axial atoms or groups on the same side of the ring, an effect known as 1,3-diaxial interaction. youtube.comchemistrysteps.com These interactions are destabilizing.

Computational Studies in Conformational Analysis

Computational chemistry has become an indispensable tool for the detailed stereochemical and conformational analysis of cyclic systems, including 1,3-dioxane derivatives. Methods such as ab initio molecular orbital theory and density functional theory (DFT) offer profound insights into the geometries, relative stabilities, and interconversion pathways of different conformers, complementing experimental data from techniques like NMR spectroscopy. These computational approaches are particularly valuable for understanding the complex interplay of steric and stereoelectronic effects that govern the conformational preferences in substituted 1,3-dioxanes, which is directly relevant to the analysis of trans-2-vinyl-1,3-dioxan-5-ol.

Quantum-Chemical Investigations of Potential Energy Surfaces

Quantum-chemical calculations are employed to map the potential energy surface (PES) of a molecule, identifying stable conformers (minima) and transition states (saddle points) for their interconversion. researchgate.netepa.gov For the 1,3-dioxane ring, the chair conformation is generally the most stable, being significantly lower in energy than twist or boat forms. researchgate.net

Studies on unsubstituted 1,3-dioxane using ab initio and DFT methods have shown the chair conformer to be more stable than the 2,5-twist conformer by approximately 4.7 to 5.2 kcal/mol. researchgate.net The potential energy surface of 1,3-dioxane and its derivatives typically reveals several stationary points. For instance, a study on 5-alkyl- and 5-phenyl-1,3-dioxanes identified minima for equatorial and axial chair conformers (Cₑ and Cₐ), as well as 1,4-twist (1,4-T) and 2,5-twist (2,5-T) conformers. researchgate.net Similarly, computational analysis of 4,4-dimethyl-1,3-dioxane (B1195079) identified eight distinct energy minima corresponding to different chair conformers.

For trans-2-vinyl-1,3-dioxan-5-ol, the PES would be more complex due to the presence of both a vinyl group at C2 and a hydroxyl group at C5. The primary low-energy minima would correspond to chair conformations with the substituents in various axial and equatorial arrangements. Quantum-chemical investigations would be essential to determine the global minimum energy conformation, which is anticipated to be a diequatorial chair form to minimize steric strain. However, other forms, including twist conformations, could exist as local minima on the PES. mdpi.comresearchgate.net The investigation of the PES is crucial for understanding the dynamic behavior of the molecule. arxiv.orgiaea.org

Estimation of Potential Barriers to Conformational Isomerization

Computational methods are used to locate the transition states on the potential energy surface, allowing for the estimation of the energy barriers for conformational isomerization, such as the chair-to-chair interconversion. researchgate.netepa.gov For the parent 1,3-dioxane, the transition state between the chair and the 2,5-twist conformer has been calculated to be about 9.7 kcal/mol higher in energy than the chair conformer. researchgate.net

Studies on substituted 1,3-dioxanes have revealed distinct pathways for conformational isomerization. For 5-alkyl- and 5-phenyl-1,3-dioxanes, two primary pathways for the interconversion of equatorial and axial chair conformers were identified through quantum-chemical studies. researchgate.net The energy barriers for these processes are influenced by the nature of the substituents. For example, in 5-substituted 1,3-dioxanes, the calculated energy barriers for the Cₑ → Cₐ inversion vary depending on the substituent. researchgate.net In the case of 4,4-dimethyl-1,3-dioxane, the energy barriers between conformational states were found to be low enough to permit rapid interconversion at ambient temperatures. The presence of solvents, modeled computationally, can also affect these barriers; for instance, complexation with water molecules was shown to decrease the interconversion barriers for 1,3-dioxane compared to the isolated molecule. pleiades.online

For trans-2-vinyl-1,3-dioxan-5-ol, the chair-chair interconversion would involve passing through higher-energy twist or boat-like transition states. The energy barriers for these transformations would be influenced by the steric and electronic properties of both the vinyl and hydroxyl groups. Computational estimation of these barriers is critical for understanding the conformational dynamics of the molecule in different environments.

Table 1: Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol)

| Conformer/Transition State | R = Et | R = i-Pr | R = t-Bu | R = Ph |

| Cₐ | 0.6 | 1.0 | 1.1 | 1.3 |

| 2,5-T | 4.3 | 4.2 | 3.2 | 4.0 |

| 1,4-T | 5.7 | 5.3 | 4.9 | 5.9 |

| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 | 11.2 | 12.0 | 10.9 | - |

| TS-4 | 5.8 | 5.5 | 5.1 | 5.9 |

| Data sourced from a quantum-chemical study at the RHF/6-31G(d) level of theory. researchgate.net Cₐ represents the axial chair conformer relative to the equatorial chair (Cₑ) at 0 kcal/mol. T represents twist conformers, and TS represents transition states. |

Determination of Gibbs Conformational Energies of Substituents

The Gibbs conformational free energy (A-value) of a substituent represents its preference for the equatorial position over the axial position in a cyclohexane or heterocyclic ring. Computational chemistry provides a powerful means to calculate these energy differences (ΔG°). researchgate.net These calculations are often performed in conjunction with experimental methods like ¹H NMR, where theoretical vicinal coupling constants can be compared with experimental ones to determine the equilibrium populations of conformers. researchgate.netepa.gov

For substituents at the C5 position of the 1,3-dioxane ring, Gibbs conformational energies have been determined for various alkyl and phenyl groups. researchgate.netepa.gov These studies show that the preference for the equatorial position is a general trend, driven by the avoidance of steric 1,3-diaxial interactions. For instance, DFT studies on 2-methyl-1,3-dioxane (B3054962) confirm the prevalence of the chair conformation with the methyl group in an equatorial position.

In the case of trans-2-vinyl-1,3-dioxan-5-ol, there are two substituents to consider. The "trans" configuration implies that the vinyl and hydroxyl groups are on opposite sides of the ring. In a chair conformation, this can correspond to either a diequatorial (2e, 5e) or a diaxial (2a, 5a) arrangement. The diequatorial conformer is expected to be significantly more stable. Computational methods can precisely quantify the Gibbs free energy difference between these two chair forms, as well as between other possible conformers. This ΔG° value is crucial for predicting the predominant structure of the molecule at equilibrium.

Table 2: Calculated Conformational Free Energy Differences (ΔG°) for 1,3-Dioxane Conformers

| Conformer Transition | Method | ΔG° (kcal/mol) |

| Chair → 2,5-Twist | MP2 | 4.85 ± 0.08 |

| Chair → 2,5-Twist | DFT | 5.14 ± 0.08 |

| Data for unsubstituted 1,3-dioxane at 298K. researchgate.net |

Analysis of Hyperconjugative Stereoelectronic Interactions within Dioxane Conformers

Beyond classical steric effects, the conformational preferences in 1,3-dioxanes are finely tuned by stereoelectronic interactions. These interactions involve the delocalization of electrons from a filled orbital (e.g., a non-bonding lone pair or a σ-bonding orbital) to a nearby empty antibonding orbital (σ*). acs.orgresearchgate.net Computational tools, particularly Natural Bond Orbital (NBO) analysis, are essential for identifying and quantifying these hyperconjugative effects. nih.govtandfonline.com

In the 1,3-dioxane ring, several key hyperconjugative interactions are observed. These include interactions between the oxygen lone pairs and antibonding orbitals of adjacent C-H bonds (e.g., nO → σC–Hax). researchgate.netresearchgate.net A particularly important interaction in 1,3-dioxanes is the homoanomeric effect, nO → σC5–Heq, which contributes to the relative stability of certain conformations. researchgate.netacs.org The balance of various hyperconjugative interactions, such as σC–X → σC–H and n(X) → σC–H, can explain phenomena like the relative lengths of equatorial versus axial C-H bonds. acs.orgresearchgate.net

For trans-2-vinyl-1,3-dioxan-5-ol, an NBO analysis would be insightful. The vinyl group at C2 introduces π-orbitals that can participate in conjugation with the ring system. The hydroxyl group at C5 introduces additional lone pairs and a polar C-O bond, further influencing the electronic environment. A computational analysis could reveal specific stereoelectronic interactions, such as those between the oxygen lone pairs of the ring and the σ* orbitals of the vinyl group's C-C bond, or interactions involving the hydroxyl group. These subtle electronic effects, in addition to steric factors, would collectively determine the precise geometry and conformational equilibrium of the molecule. nih.gov

Chemical Reactivity and Transformation Pathways Involving Trans 2 Vinyl 1,3 Dioxan 5 Ol and Analogs

Reactivity Profile of the Vinyl Group in Dioxane Systems

The vinyl group attached to the 1,3-dioxane (B1201747) ring is a site of significant chemical activity, primarily involving reactions of its carbon-carbon double bond.

The presence of a vinyl group suggests that trans-2-vinyl-1,3-dioxan-5-ol (B103107) can act as a monomer in polymerization reactions. Vinyl compounds, including those with cyclic ether functionalities, are known to undergo polymerization through various mechanisms, most commonly free-radical polymerization. For instance, the polymerization of vinyl-containing cyclic acetals can lead to polymers with pendant dioxane rings.

In a typical strategy, a radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the polymerization of the vinyl monomer in a suitable solvent like 1,4-dioxane (B91453). acs.org The resulting polymer would feature a polysiloxane backbone with pendant 3,3,3-trifluoropropyl groups. The reactivity of the vinyl group in such polymerizations can be influenced by steric hindrance from the adjacent dioxane ring and the electronic nature of the substituents.

Copolymerization is another viable strategy, where trans-2-vinyl-1,3-dioxan-5-ol is reacted with other vinyl monomers, such as methyl methacrylate (B99206) or styrene. acs.orgresearchgate.net This approach allows for the synthesis of copolymers with tailored properties, incorporating the hydroxyl and dioxane functionalities into the polymer chain. The pseudo-living radical activity observed in monomers like 4-vinyl-1,3-dioxolane-2-one suggests that controlled polymerization techniques could also be applicable, allowing for the synthesis of block copolymers with well-defined architectures. researchgate.net

Table 1: Polymerization Strategies for Vinyl-Containing Dioxane Analogs

| Polymerization Type | Monomer(s) | Initiator/Catalyst | Key Features |

|---|---|---|---|

| Free-Radical Homopolymerization | 2-Vinyl-1,3-dioxolane | AIBN | Forms homopolymers with pendant cyclic acetal (B89532) groups. acs.org |

| Free-Radical Copolymerization | 2-Vinyl-1,3-dioxolane and Styrene | AIBN | Incorporates cyclic acetal and hydroxyl functionalities into a polystyrene backbone. researchgate.net |

The vinyl group can participate in intramolecular cyclization reactions, particularly when other reactive functional groups are present in the molecule. While specific studies on the cyclization of trans-2-vinyl-1,3-dioxan-5-ol are not prevalent, the behavior of analogous vinyl-containing species provides insight into potential pathways.

For example, vinyldiazo compounds are known to undergo thermal or photochemical cyclization. nih.gov Depending on the reaction conditions, these compounds can form pyrazoles or cyclopropenes. nih.gov Similarly, vinyl epoxides and cyclopropanes can react with arynes in ring-opening reactions that can be followed by cyclization to form polycyclic aromatic systems like phenanthrenes. nih.govacs.org

The table below summarizes cyclization reactions in analogous vinyl-containing compounds, highlighting the diversity of cyclic structures that can be formed.

Table 2: Cyclization Reactions in Vinyl-Containing Analogs

| Reactant Type | Reaction Conditions | Product Type |

|---|---|---|

| Vinyldiazo Compounds | Thermal or Photochemical | Pyrazoles, Cyclopropenes nih.gov |

| Vinyl Epoxides | Reaction with Arynes | Phenanthrenes nih.govacs.org |

Transformations Centered on the Hydroxyl Group

The secondary hydroxyl group at the C5 position of the dioxane ring is a key site for chemical modification and intermolecular interactions.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. In the solid state, molecules of similar 1,3-dioxan-5-ol (B53867) derivatives are often linked into chains by O—H⋯O hydrogen bonds. nih.gov This hydrogen bonding influences the physical properties of the compound, such as its melting point and solubility. In solution, the hydroxyl group can also form hydrogen bonds with solvent molecules.

The orientation of the hydroxyl group (axial or equatorial) on the dioxane ring can affect the strength and nature of these interactions. In the preferred chair conformation of trans-2-vinyl-1,3-dioxan-5-ol, the hydroxyl group is expected to be in an equatorial position to minimize steric hindrance, which facilitates its participation in intermolecular hydrogen bonding. nih.gov

The hydroxyl group can be converted into a variety of other functional groups through standard organic transformations.

Oxidation: Oxidation of the secondary alcohol in trans-2-vinyl-1,3-dioxan-5-ol would yield the corresponding ketone, 2-vinyl-1,3-dioxan-5-one. Various oxidizing agents can be employed for this purpose, although care must be taken to avoid reaction with the vinyl group. A study on the oxidation of 1,3-dioxane initiated by OH radicals or Cl atoms led to ring-opened products, indicating that the dioxane ring itself can be susceptible to oxidation under certain conditions. nih.gov

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., Cl, Br) using standard reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This conversion of the hydroxyl group into a better leaving group opens up pathways for nucleophilic substitution reactions.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides in the presence of a base to form ethers. These reactions can be used to introduce a wide range of functional groups or protecting groups.

Acid-Catalyzed Reactions and Protecting Group Applications

The 1,3-dioxane ring is an acetal, which is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This property is the basis for the use of 1,3-dioxanes as protecting groups for 1,3-diols or for carbonyl compounds. organic-chemistry.org

The formation of trans-2-vinyl-1,3-dioxan-5-ol itself can be seen as the protection of a 1,3-diol (glycerol) with an α,β-unsaturated aldehyde (acrolein) under acid catalysis. google.com The reverse reaction, the hydrolysis of the dioxane ring to regenerate the diol and the aldehyde, is also catalyzed by acid. The rate of this hydrolysis is dependent on the reaction conditions, including the strength of the acid and the temperature.

Lewis acid-catalyzed rearrangements of related vinyl acetals, such as 4,5-dihydro-1,3-dioxepines, have been shown to produce substituted tetrahydrofurans in a stereoselective manner. nih.gov This suggests that under Lewis acidic conditions, trans-2-vinyl-1,3-dioxan-5-ol could potentially undergo rearrangement reactions involving the vinyl group and the dioxane ring.

The use of solid acid catalysts, such as cation exchange resins, can facilitate the synthesis of 2-vinyl-1,3-dioxane (B8795907) compounds and allows for easy separation of the catalyst from the product mixture. google.com

Table 3: Summary of Chemical Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Vinyl Group | Free-Radical Polymerization | AIBN, Heat | Polymer with pendant dioxane rings |

| Hydroxyl Group | Oxidation | Mild oxidizing agents | 2-Vinyl-1,3-dioxan-5-one |

| Hydroxyl Group | Halogenation | SOCl₂, PBr₃ | 5-Halo-2-vinyl-1,3-dioxane |

Rearrangement Reactions of Cyclic Peroxides and Related Systems

While trans-2-vinyl-1,3-dioxan-5-ol is not a peroxide, the study of cyclic peroxides and their rearrangements provides valuable mechanistic insights that can be relevant to understanding the behavior of related heterocyclic systems, particularly those that can form peroxyacetal intermediates.

One of the most well-known rearrangements involving a peroxide is the Baeyer-Villiger oxidation , where a ketone is converted to an ester (or a cyclic ketone to a lactone) by treatment with a peroxyacid. The mechanism of this reaction is believed to involve the formation of a tetrahedral intermediate, often referred to as a Criegee intermediate, which is a type of peroxyacetal.

The key step in the Baeyer-Villiger rearrangement is the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, with concomitant cleavage of the weak O-O bond. The migratory aptitude of the substituent generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.

The cleavage of the O-O bond in peroxyacetal intermediates can be influenced by several factors, including the nature of the substituents and the reaction conditions. In the context of the Baeyer-Villiger oxidation, the reaction is catalyzed by acids, which protonate the peroxyacid, making it a better leaving group.

Rearrangements of cyclic peroxides themselves can also occur. For example, the base-catalyzed rearrangement of certain cyclic peroxides can lead to the formation of α,β-epoxy ketones. These reactions proceed through mechanisms involving the cleavage of the O-O bond and subsequent intramolecular rearrangements.

The study of these rearrangements underscores the reactivity of the peroxide bond and the tendency for cleavage and subsequent skeletal reorganization, often proceeding through intermediates that share structural similarities with acetals.

The following table summarizes key aspects of the Baeyer-Villiger oxidation mechanism.

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack of the peroxyacid on the protonated carbonyl group | Tetrahedral Adduct |

| 2 | Formation of the Criegee intermediate | Peroxyacetal (Criegee) Intermediate |

| 3 | Migratory insertion of a substituent with O-O bond cleavage | Transition state leading to product |

| 4 | Deprotonation | Final ester/lactone product |

Applications in Organic Synthesis and Functional Material Development

Role as Essential Synthetic Intermediates and Building Blocks

As a bifunctional molecule, trans-2-Vinyl-1,3-dioxan-5-ol (B103107) serves as an essential synthetic intermediate and building block in the construction of diverse and complex molecular frameworks. ontosight.ai The dioxane ring acts as a protective group for a glycerol-like core, while the vinyl and hydroxyl groups offer distinct sites for chemical modification. ontosight.aithieme-connect.de This dual functionality allows for its incorporation into multi-step synthetic pathways, leading to high-value chemicals.

The strategic importance of trans-2-Vinyl-1,3-dioxan-5-ol lies in its utility as an intermediate in the synthesis of intricate organic molecules. ontosight.ai Its structure is a feature in various organic synthesis routes, providing a scaffold upon which greater complexity can be built. ontosight.ai This has positioned the compound as a molecule of interest for research and development in fields such as pharmaceuticals and agrochemicals, where the development of novel and complex chemical entities is paramount. ontosight.ai The 1,3-dioxane (B1201747) unit is a common structural motif found in several natural products, and its stability under many reaction conditions makes it a reliable protecting group during synthesis. thieme-connect.de

A key application of the vinyl group in trans-2-Vinyl-1,3-dioxan-5-ol and related compounds is its conversion to an aldehyde through hydroformylation, also known as the "oxo" process. google.com This reaction involves treating the vinyl dioxane with a mixture of carbon monoxide and hydrogen in the presence of a suitable catalyst, typically a Group VIII metal complex. google.com This process efficiently yields aldehyde derivatives such as 3-(1',3'-dioxane)propionaldehyde. google.com The reaction can be directed to favor the straight-chain aldehyde over the branched-chain isomer, achieving high selectivity. google.com A significant advantage is that the reaction mixture from the synthesis of the vinyl dioxane can often be used directly in the hydroformylation step without extensive purification. google.com

Table 1: Representative Hydroformylation Conditions for 2-Vinyl-1,3-Dioxane (B8795907) Derivatives

| Parameter | Condition | Outcome | Source |

| Reactant | 2-vinyl-5-methyl-1,3-dioxane | --- | google.com |

| Reagents | Hydrogen (H₂) and Carbon Monoxide (CO) | --- | google.com |

| Catalyst | Group VIII metal-ligand complex | --- | google.com |

| Temperature | 80°C to 120°C | High yield of the target aldehyde | google.com |

| Pressure | 75 to 150 psi | Efficient conversion | google.com |

| H₂:CO Ratio | 1:1 to 5:1 | Favors high yield of the straight-chain product | google.com |

| Product | 3-(5'-methyl-1',3'-dioxane)propionaldehyde | >85% yield | google.com |

The vinyl group of trans-2-Vinyl-1,3-dioxan-5-ol provides a gateway to the synthesis of various heterocyclic systems, particularly those containing nitrogen. A powerful strategy involves the conversion of the vinyl group into a vinyl azide (B81097) moiety. nih.gov Vinyl azides are exceptionally versatile precursors in organic synthesis, capable of forming intermediates like 2H-azirines or iminyl radicals, which can then undergo cyclization reactions to produce a wide array of heterocycles. nih.gov

This methodology allows for the construction of important five-membered nitrogen heterocycles. For instance, vinyl azides can react with ketones or terminal alkynes in the presence of a copper catalyst to yield highly substituted pyrroles. nih.govrsc.org They can also participate in [3+2] cycloaddition reactions to form triazoles, which are significant scaffolds in medicinal chemistry. nih.gov The reaction of vinyl azides with various reagents can also lead to the formation of isoxazoles. nih.gov This synthetic utility establishes trans-2-Vinyl-1,3-dioxan-5-ol as a valuable starting material for accessing complex heterocyclic structures. nih.govrsc.org

Table 2: Potential Nitrogen-Containing Heterocycles from a Vinyl Azide Intermediate

| Heterocycle Class | Synthetic Method | Key Reagents/Catalysts | Source |

| Pyrroles | C(sp³)–H functionalization | Ketones, Copper catalyst | nih.govrsc.org |

| Pyrroles | Reaction with terminal alkynes | Nano copper catalyst | nih.gov |

| 1,2,3-Triazoles | [3+2] Cycloaddition | Carbonyl compounds | nih.gov |

| Isoxazoles | Denitrogenative cyclization | Trifluoroacetic anhydride | nih.gov |

Acyclic nucleoside analogues are crucial therapeutic agents, particularly in antiviral and anticancer treatments. arkat-usa.org The synthesis of these molecules requires chiral building blocks that mimic the sugar portion of natural nucleosides. trans-2-Vinyl-1,3-dioxan-5-ol, with its defined stereochemistry and multiple functional groups, represents a potential scaffold for this purpose. The synthesis of novel nucleoside analogues often relies on highly diastereoselective transformations on acyclic or cyclic precursors. arkat-usa.orgbeilstein-journals.org

The vinyl group in trans-2-Vinyl-1,3-dioxan-5-ol can be chemically modified through reactions like dihydroxylation and oxidative cleavage to introduce different functionalities. arkat-usa.org The existing hydroxyl group provides a handle for further synthetic manipulation or for mimicking the hydroxyl groups of a natural sugar. ontosight.ai By strategically modifying the vinyl and hydroxyl groups and subsequently coupling the resulting structure with a nucleobase, trans-2-Vinyl-1,3-dioxan-5-ol could serve as a valuable precursor for novel acyclic nucleoside analogues. arkat-usa.org

The core structure of trans-2-Vinyl-1,3-dioxan-5-ol is essentially a protected form of glycerol (B35011). This relationship links it to several industrially important compounds derived from glycerol. Dihydroxyacetone (DHA), the active ingredient in sunless tanning products, is the simplest ketose and can be produced by the oxidation of glycerol. By hydrolyzing the acetal (B89532) in trans-2-Vinyl-1,3-dioxan-5-ol to release the protected glycerol core, subsequent oxidation would lead to DHA.

Similarly, Serinol (2-amino-1,3-propanediol) is a valuable chemical intermediate used in the synthesis of pharmaceuticals and as a precursor for certain lipids. researchgate.net The synthesis of serinol can be achieved from glycerol derivatives. One reported method involves the catalytic reductive amination of a protected dihydroxyacetone, such as O,O'-benzylidene dihydroxyacetene, with ammonia. researchgate.net Given that trans-2-Vinyl-1,3-dioxan-5-ol can be considered a masked glycerol, it serves as a potential starting point for a synthetic sequence leading to a protected dihydroxyacetone intermediate, and subsequently to Serinol. researchgate.netresearchgate.net

Development of Novel Materials through Polymerization Utilizing the Vinyl Moiety

Beyond its use in small-molecule synthesis, trans-2-Vinyl-1,3-dioxan-5-ol is a compound of interest for material science. ontosight.ai The presence of the vinyl group offers a reactive handle for polymerization, enabling the creation of novel polymers with unique properties. ontosight.ai This reactivity allows the molecule to act as a monomer in various polymerization processes, such as free-radical or cationic polymerization.

The resulting polymer would feature a backbone derived from the vinyl group, with the 1,3-dioxan-5-ol (B53867) moiety as a pendant group. The hydroxyl group on each repeating unit provides a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, hydrophilicity, and cross-linking capabilities. This functional handle is highly valuable for the development of advanced materials, including hydrogels, functional coatings, and specialized resins. The synthesis of copolymers using related cyclic monomers has been demonstrated, indicating the potential for creating a wide range of materials by incorporating trans-2-Vinyl-1,3-dioxan-5-ol with other monomers. sigmaaldrich.com

Strategies for Stereoselective Synthesis Incorporating Dioxane Scaffolds

The strategic incorporation of rigid cyclic scaffolds, such as the 1,3-dioxane ring system, offers a powerful approach to control stereoselectivity in organic synthesis. The defined chair-like conformation of the dioxane ring can influence the facial selectivity of reactions at adjacent stereocenters and substituents, providing a predictable platform for the synthesis of complex molecules with defined three-dimensional arrangements.

Access to Structurally Diverse Stilbene (B7821643) Bioisosteres

Natural stilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core and are known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov The development of stilbene bioisosteres, molecules that mimic the structure and function of stilbenes, is a significant area of research in medicinal chemistry. acs.org One innovative approach to creating structurally diverse bioisosteres involves replacing one of the phenyl rings with a conformationally restricted scaffold, such as a bicyclo[2.1.1]hexane (BCH) system, which can be accessed through reactions involving 1,3-dioxane-containing fragments. nih.govresearchgate.net

A notable strategy involves a titanium-catalyzed intermolecular radical-relay [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes with 1,3-dienes. nih.govresearchgate.net This method allows for the synthesis of BCH scaffolds that feature aryl and vinyl groups with excellent regio- and trans-selectivity. nih.gov For instance, stilbene bioisosteres incorporating benzodioxan groups have been successfully synthesized using this methodology. nih.gov

While direct synthesis of stilbene bioisosteres using trans-2-vinyl-1,3-dioxan-5-ol as a starting material is not extensively documented, its structural motifs suggest potential applications in well-established synthetic routes to stilbenes and their analogues. Key reactions for stilbene synthesis that could theoretically incorporate a vinyl-dioxane building block include:

The Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. nih.govfu-berlin.de A plausible strategy would involve the conversion of the vinyl group of trans-2-vinyl-1,3-dioxan-5-ol (after protection of the hydroxyl group) into a more suitable functional group, such as an aldehyde. This 2-formyl-1,3-dioxane derivative could then react with a benzylphosphonium ylide to form the stilbene-like core. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E)- and (Z)-isomers. fu-berlin.de

The Heck Reaction: This palladium-catalyzed cross-coupling reaction typically joins an aryl or vinyl halide with an alkene. rsc.orgnih.gov The vinyl group of trans-2-vinyl-1,3-dioxan-5-ol makes it a suitable coupling partner for an aryl halide. This approach would directly install the styrenyl-type moiety characteristic of stilbenes. The Heck reaction is known for its high stereoselectivity, generally favoring the formation of the trans-isomer. nih.gov The reaction is tolerant of various functional groups, making it a versatile tool in complex molecule synthesis. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wiley-vch.de The vinyl group of trans-2-vinyl-1,3-dioxan-5-ol could be transformed into a vinylboronic acid or ester. This intermediate could then be coupled with an aryl halide to construct the stilbene backbone. This method is renowned for its mild reaction conditions and high functional group tolerance. wiley-vch.de

The following table summarizes these potential synthetic strategies:

| Reaction Name | Key Reactants from Dioxane Scaffold | Potential Stereochemical Outcome |

| Wittig Reaction | 2-Formyl-1,3-dioxane derivative | (E)- and (Z)-isomers |

| Heck Reaction | 2-Vinyl-1,3-dioxane derivative | Predominantly (E)-isomer |

| Suzuki-Miyaura Coupling | 2-Vinylboronic acid/ester-1,3-dioxane derivative | Stereoretentive |

Functional Group Protection Strategies in Multi-Step Organic Syntheses

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from participating in undesired side reactions during a chemical transformation at another site in the molecule. organic-chemistry.org The 1,3-dioxane moiety, a cyclic acetal, is a well-established protecting group for 1,3-diols. thieme-connect.de

trans-2-Vinyl-1,3-dioxan-5-ol is itself a protected form of a triol, such as glycerol, where the 1,3-diol is masked by reaction with an α,β-unsaturated aldehyde, like acrolein. The formation of the 1,3-dioxane ring is typically achieved under acidic conditions. organic-chemistry.org This cyclic acetal structure is stable under a variety of conditions, including those involving nucleophiles, bases, and many reducing and oxidizing agents. organic-chemistry.org

The strategic value of using trans-2-vinyl-1,3-dioxan-5-ol lies in the orthogonal reactivity of its functional groups. The dioxane ring protects the 1,3-diol, while the vinyl group and the secondary hydroxyl group remain available for further chemical modification. The hydroxyl group can be acylated, alkylated, or oxidized, while the vinyl group can participate in a range of reactions, including:

Oxidation: The vinyl group can be oxidatively cleaved to an aldehyde or a carboxylic acid.

Reduction: Catalytic hydrogenation can saturate the double bond.

Cycloadditions: The vinyl group can act as a dienophile in Diels-Alder reactions.

Cross-Coupling Reactions: As mentioned previously, the vinyl group can participate in Heck or Suzuki-Miyaura coupling reactions.

The stability of the 1,3-dioxane protecting group under various reaction conditions is a key consideration. The following table outlines the general stability of 1,3-dioxanes to common reagents:

| Reagent Class | Stability of 1,3-Dioxane |

| Strong Acids (e.g., HCl, H₂SO₄) | Labile |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile |

| Strong Bases (e.g., NaOH, t-BuOK) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Common Oxidizing Agents (e.g., PCC, PDC) | Generally Stable |

| Common Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable |

Deprotection of the 1,3-dioxane is typically achieved through acid-catalyzed hydrolysis, which regenerates the 1,3-diol. organic-chemistry.org This orthogonality—the ability to selectively deprotect the diol under acidic conditions while other protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) may remain intact—is a cornerstone of modern synthetic strategy. organic-chemistry.org The presence of the vinyl group in trans-2-vinyl-1,3-dioxan-5-ol adds another layer of synthetic utility, allowing it to serve not just as a protecting group but as a functionalized building block for the construction of complex molecular architectures.

Future Research Directions and Emerging Methodologies

Advancements in Asymmetric Synthesis of Chiral Dioxanes

The creation of stereochemically pure chiral molecules is a cornerstone of modern pharmaceutical and materials science. chiralpedia.com Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, has seen remarkable progress through the development of sophisticated chiral catalysts. chiralpedia.com While the synthesis of trans-2-Vinyl-1,3-dioxan-5-ol (B103107) can be achieved through various routes, including the condensation of acrolein with a 1,3-propanediol (B51772) compound, future research is focused on refining these methods for higher enantioselectivity. ontosight.aigoogle.com

Emerging strategies in asymmetric organocatalysis are particularly promising. chiralpedia.comnih.gov Chiral catalysts, such as H8-BINOL and its derivatives, have proven highly effective in a wide range of asymmetric reactions, including the C-C bond formations necessary for constructing complex chiral structures. acs.org These catalysts, often used in conjunction with metals like titanium, form chiral Lewis acid complexes that can direct the stereochemical outcome of reactions with high precision. acs.org For instance, the use of (R)-H8-BINOL has been shown to be more efficient than standard BINOL derivatives in certain asymmetric addition reactions, affording excellent yields and enantioselectivities. acs.org

Furthermore, the development of continuous flow processes for enantioselective catalysis offers a pathway to safer, more scalable, and efficient synthesis of chiral pharmaceutical intermediates. nih.gov This technology has been successfully applied to produce chiral adducts with high enantiomeric excess and could be adapted for the synthesis of chiral dioxanes. nih.gov

Development of Novel Catalytic Systems for Selective Dioxane Functionalization

The functional groups on the trans-2-Vinyl-1,3-dioxan-5-ol molecule—the vinyl and hydroxyl groups—offer reactive sites for further chemical modification. Future research is heavily invested in creating novel catalytic systems that can selectively target these sites or even the less reactive C-H bonds of the dioxane ring.

Heterogeneous solid acid catalysts are gaining traction for their efficiency, reusability, and role in greener chemical processes. researchgate.net Systems like MoO3/SiO2 have demonstrated high activity and selectivity in the synthesis of 1,3-dioxanes through the Prins cyclization reaction. researchgate.net Another innovative approach involves the use of polymeric ionic liquids (PILs) containing sulfonic groups, which have shown superior catalytic activity and selectivity in the Prins reaction for producing substituted 1,3-dioxanes. arabjchem.org These PILs are easily separated and recovered, adding to their appeal for industrial applications. arabjchem.org

Dual-catalytic systems represent a frontier in selective functionalization. chemrxiv.org This strategy merges two distinct catalytic cycles to achieve transformations at previously unreactive sites. For example, a ruthenium-catalyzed hydrogen borrowing cycle can reversibly oxidize an alcohol to an aldehyde, which then enables a palladium catalyst to perform a β-arylation. chemrxiv.org Such a system could theoretically be applied to the hydroxyl group of trans-2-Vinyl-1,3-dioxan-5-ol to functionalize the dioxane ring at a specific position, opening up new synthetic pathways. chemrxiv.org

Below is a table summarizing the performance of selected novel catalytic systems in dioxane synthesis.

| Catalyst System | Reaction Type | Substrates | Product | Conversion | Selectivity | Source |

| VIMBs-DVB-SSA (PIL) | Prins Reaction | Propylene, 1,3,5-Trioxane | 4-methyl-1,3-dioxane | 99.8% | 81.7% | arabjchem.org |

| MoO3/SiO2 | Prins Cyclization | Styrene, Paraformaldehyde | 4-phenyl-1,3-dioxane | 72-90% | Good | researchgate.net |

| Sulfated Zirconia | Prins Reaction | Styrene | 4-phenyl-1,3-dioxane | ~100% | 93% | researchgate.net |

Integration of Advanced Computational Modeling for Structure-Reactivity Relationship Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating research and development. nih.gov For dioxane derivatives, computational methods are crucial for exploring conformational landscapes and predicting structure-reactivity relationships.

Ab initio molecular orbital theory and density functional theory (DFT) have been used to study the conformations of the 1,3-dioxane (B1201747) ring. researchgate.net These studies show that the chair conformation is significantly more stable than twist-boat conformations. researchgate.net This fundamental understanding is critical for predicting the three-dimensional structure and, consequently, the reactivity of substituted dioxanes like trans-2-Vinyl-1,3-dioxan-5-ol.

Advanced computational programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) can estimate a wide range of physical properties and reactivity parameters directly from a molecule's structure. epa.gov By using algorithms based on fundamental chemical structure theory, such programs can predict properties like ionization pKa, heat of vaporization, and solubility, which are vital for designing synthetic routes and applications. epa.gov

Furthermore, DFT-based descriptors are being used to develop Quantitative Structure-Activity Relationships (QSARs). acs.org These models correlate a molecule's structural or electronic properties (like chemical softness, electronegativity, and hydrophobicity) with its biological activity or toxicity. nih.govacs.org Applying these predictive models to trans-2-Vinyl-1,3-dioxan-5-ol and its derivatives could guide the synthesis of new compounds with desired properties for pharmaceutical or agrochemical applications while minimizing potential hazards. ontosight.ainih.gov

The table below shows examples of energy differences calculated for 1,3-dioxane conformers, highlighting the type of data generated by computational studies.

| Conformer Comparison | Calculation Method | Energy Difference (kcal/mol) | Source |

| Chair vs. 2,5-Twist | HF/6-31G(d) | 4.67 | researchgate.net |

| Chair vs. 2,5-Twist | DFT (B3LYP) | 5.19 | researchgate.net |

| 1,4-Twist vs. 2,5-Twist | HF/6-31G(d) | 1.36 | researchgate.net |

| 1,4-Twist vs. 2,5-Twist | DFT (B3LYP) | 1.0 | researchgate.net |

Exploration of Undiscovered Synthetic Applications and Bio-inspired Transformations

Trans-2-Vinyl-1,3-dioxan-5-ol is primarily recognized as a versatile intermediate for synthesizing more complex molecules for the pharmaceutical, agrochemical, and material science industries. ontosight.ai The vinyl group is particularly useful, as it can undergo addition reactions like polymerization or be used in powerful synthetic transformations such as the Heck/Tsuji-Trost reaction. acs.org

Future research will likely explore its use as a building block in domino reactions, where a single event triggers a cascade of bond-forming reactions to quickly build molecular complexity. For example, vinyl selenones, which are structurally analogous to vinyl dioxanes, have been used in domino processes to construct various six-membered heterocycles, including 1,4-dioxanes. mdpi.com Similar strategies could be developed for trans-2-Vinyl-1,3-dioxan-5-ol.

A significant emerging trend is the use of bio-inspired synthesis, which mimics nature's methods for creating complex molecules. mdpi.com Nature provides a vast array of structures and functions that can inspire the development of new materials and synthetic pathways. mdpi.comresearchgate.net Bio-inspired strategies often involve self-assembly and molecular recognition, offering a greener alternative to conventional chemical synthesis. mdpi.com For instance, the biosynthetic pathways of opioids involve enzyme-promoted reactions that efficiently construct complex scaffolds from simple precursors. chinesechemsoc.org Applying similar bio-inspired or biomimetic principles to the transformation of trans-2-Vinyl-1,3-dioxan-5-ol could lead to novel, sustainable routes for producing high-value chemicals. researchgate.netchinesechemsoc.org

Q & A

Q. Q. How can researchers ensure ethical data reporting and avoid biases in studies on trans-2-vinyl-1,3-dioxan-5-ol?

- Methodological Answer : Pre-register experimental designs on platforms like OSF to reduce publication bias. Share raw data (e.g., chromatograms, spectra) in FAIR-aligned repositories. Use blind analysis for kinetic or selectivity data to minimize confirmation bias .05 文献检索Literature search for meta-analysis02:58

Tables

Table 1 : Key Catalysts for Acetalization of Glycerol Derivatives

| Catalyst Type | Trans Selectivity (%) | Conditions | Reference |

|---|---|---|---|

| Cationic Acidic Resin | 85–90 | 80°C, 6 h, toluene | |

| H2SO4 (Homogeneous) | 70–75 | 60°C, 4 h, solvent-free |

Table 2 : Spectral Signatures of trans-2-Vinyl-1,3-dioxan-5-ol

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| H NMR (CDCl3) | δ 4.15 (q, J=6.5 Hz, H-5) | |

| DRIFT (150°C) | 1120 cm⁻¹ (C-O-C asym stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.